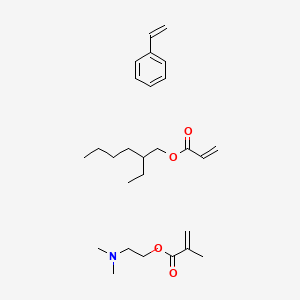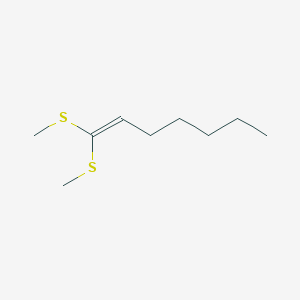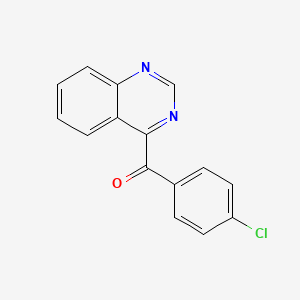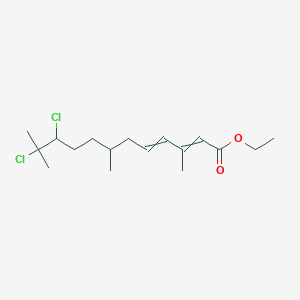
Ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate is an organic compound with a complex structure It is characterized by the presence of chlorine atoms, multiple methyl groups, and a diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate can be achieved through multiple steps. One common method involves the reaction of citral with isopropenyl methyl ether and ethoxyacetylene. The overall yield of the product from citral is approximately 31% over six stages of synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of phase transfer catalysis and other advanced techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: Chlorine atoms can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It can be used to study the effects of chlorine-containing compounds on biological systems.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate involves its interaction with molecular targets and pathways. The presence of chlorine atoms and the diene system allows it to participate in various chemical reactions, influencing biological processes and chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3,7,11-trimethyldodeca-2,4-dienoate: Similar structure but lacks chlorine atoms.
Methoprene: Contains a similar diene system but different functional groups.
Hydroprene: Another related compound with similar applications.
Uniqueness
Ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate is unique due to the presence of chlorine atoms, which impart distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
57821-45-1 |
|---|---|
Molekularformel |
C17H28Cl2O2 |
Molekulargewicht |
335.3 g/mol |
IUPAC-Name |
ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate |
InChI |
InChI=1S/C17H28Cl2O2/c1-6-21-16(20)12-14(3)9-7-8-13(2)10-11-15(18)17(4,5)19/h7,9,12-13,15H,6,8,10-11H2,1-5H3 |
InChI-Schlüssel |
JCWMKRSAUYGVNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C(C)C=CCC(C)CCC(C(C)(C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


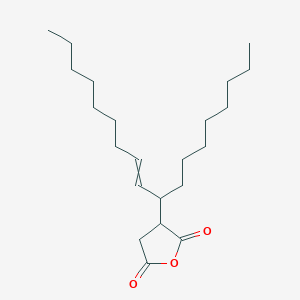
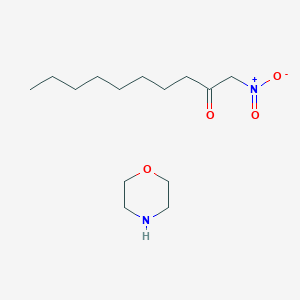
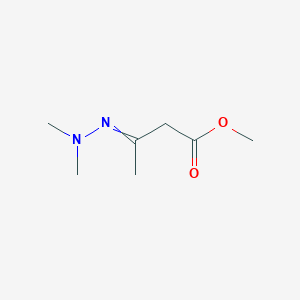
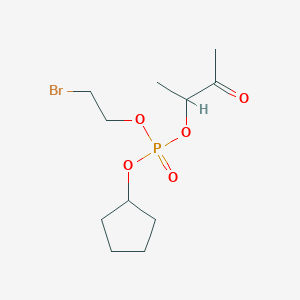
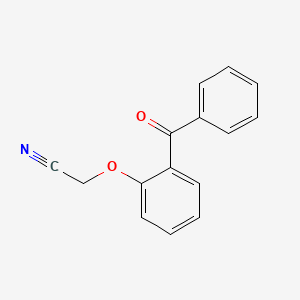
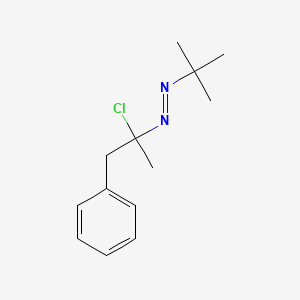
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14624518.png)
![2-Iodo-N-[3-(pentyloxy)phenyl]benzamide](/img/structure/B14624521.png)

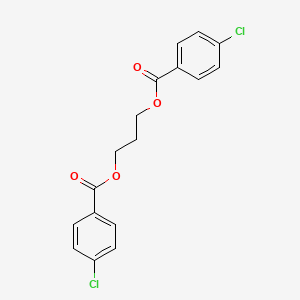
![N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14624534.png)
